N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with a 2,4-dimethylphenyl group at position 1 and an N-cyclopentyl acetamide moiety at position 3. Its molecular complexity arises from the combination of aromatic, heterocyclic, and aliphatic substituents, which influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-7-8-17(14(2)9-13)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZHSWUQMGYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with cyclopentylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial in cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
a) N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Key Differences : Cyclohexyl vs. cyclopentyl group; 4-fluorophenyl vs. 2,4-dimethylphenyl substitution.
- Fluorine at the phenyl ring enhances electronegativity, influencing π-π stacking interactions .
b) 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
c) N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
- Key Differences : 3,4-dimethylphenyl vs. 2,4-dimethylphenyl substitution; 4-methoxyphenyl acetamide vs. cyclopentyl acetamide.
- Impact : Methoxy groups improve solubility via hydrogen bonding but may reduce lipophilicity. Substitution pattern on the phenyl ring affects steric interactions with target proteins .
Physicochemical Properties
Pharmacological Implications of Substituent Variations
- Cycloalkyl vs. Aromatic Acetamides : Cyclopentyl/cyclohexyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas aromatic acetamides (e.g., trifluoromethylphenyl) improve target selectivity via steric and electronic effects .
- Phenyl Ring Substitutions : 2,4-Dimethylphenyl groups (as in the target compound) balance steric hindrance and hydrophobic interactions, while fluorophenyl or methoxyphenyl groups modulate electronic properties and solubility .
Biological Activity
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core. The molecular formula is with a molecular weight of approximately 318.41 g/mol. The compound's structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. While detailed mechanisms for this specific compound are still under investigation, related compounds in the pyrazolo-pyrimidine class have shown activity against kinases and other targets involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been suggested that the compound may act as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. Plk1 inhibitors have gained attention due to their ability to selectively induce apoptosis in cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For instance, variations in substituents on the pyrazolo-pyrimidine core can significantly impact potency and selectivity against different kinases. Compounds with similar structures have demonstrated varying degrees of inhibitory activity against Plk1 and other kinases, emphasizing the importance of fine-tuning chemical properties for enhanced efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
In Vivo Studies
Preclinical studies using animal models have further supported the anticancer potential of this compound. Administration of this compound resulted in reduced tumor growth rates compared to control groups. These findings suggest that the compound may be effective in vivo and warrant further exploration in clinical settings .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Plk1 Inhibition | Potential target for selective apoptosis induction |
| Structure Activity Relationship | Modifications can enhance potency and selectivity |
Q & A
Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole derivatives with chlorophenyl precursors under reflux conditions (ethanol or DMF, 80–100°C).
- Step 2 : Introduction of the acetamide group through nucleophilic substitution using α-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) .
- Step 3 : Final functionalization with cyclopentyl and 2,4-dimethylphenyl groups via Suzuki coupling or alkylation, optimized for regioselectivity . Key reagents include potassium carbonate, sodium hydride, and palladium catalysts for cross-coupling reactions.
Q. How is the structural integrity of this compound validated post-synthesis?
Methodologies include:
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyrimidine, δ 1.5–2.5 ppm for cyclopentyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : Assesses purity (>95% required for pharmacological assays) .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays : Targets kinases or oxidoreductases (e.g., IC50 determination via fluorescence-based protocols).
- Cell viability assays : Tests antiproliferative effects on cancer cell lines (e.g., MTT assay, 48–72 hr incubation) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo[3,4-d]pyrimidine core synthesis?
Critical factors:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst systems : Pd(PPh3)4 improves coupling yields by 15–20% in Suzuki reactions for aryl group introduction .
- Temperature gradients : Staged heating (60°C → 120°C) reduces byproduct formation during cyclization .
Q. What strategies resolve contradictions in biological activity data across analogs with varying substituents?
Contradictions (e.g., reduced activity with trifluoromethoxy vs. methyl groups) are addressed via:
- Molecular dynamics simulations : Compare binding poses in target enzymes (e.g., kinase ATP-binding pockets).
- Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding affinity .
- Meta-analysis of SAR data : Correlate substituent electronegativity with IC50 trends .
Q. How is the compound’s selectivity for kinase targets validated against off-target effects?
Advanced methodologies:
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity ratios.
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring thermal stability shifts .
Data Analysis & Experimental Design
Q. What statistical approaches are used to analyze dose-response data in cytotoxicity studies?
- Nonlinear regression models (e.g., GraphPad Prism): Fit sigmoidal curves to calculate IC50 values with 95% confidence intervals.
- ANOVA with post-hoc tests : Compare efficacy across cell lines and analogs .
Q. How are spectral discrepancies in NMR data addressed (e.g., unexpected splitting patterns)?
- 2D NMR techniques (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously.
- Variable temperature NMR : Identifies dynamic effects (e.g., rotamers) causing splitting anomalies .
Structural & Mechanistic Studies
Q. What computational tools predict the compound’s binding mode to ATP-binding pockets?
- Molecular docking : AutoDock Vina or Glide (Schrödinger) generates initial poses using crystal structures (PDB: 4HXQ for Aurora kinases).
- QM/MM simulations : Refine binding interactions (e.g., hydrogen bonds with hinge regions) .
Q. How does the 2,4-dimethylphenyl group influence pharmacokinetic properties?
- LogP calculations : Increased hydrophobicity (cLogP ~3.5) enhances membrane permeability but may reduce solubility.
- Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies oxidation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
